

Ifetroban: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban is an orally bioavailable, potent, and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] It has been investigated for its therapeutic potential in a variety of conditions, including cardiovascular diseases, fibrotic disorders, and cancer.[2][3] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of **Ifetroban**, summarizing key data from preclinical and clinical studies to support further research and development efforts.

Ifetroban, also known as BMS-180291, competitively inhibits the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor. This action prevents downstream signaling pathways that lead to platelet activation and aggregation, vasoconstriction, and smooth muscle cell proliferation. By blocking these effects, **Ifetroban** exhibits antithrombotic, antihypertensive, and potential anti-metastatic properties.

Pharmacokinetics

The pharmacokinetic profile of **Ifetroban** has been characterized in several preclinical species and in humans. The drug is rapidly absorbed after oral administration and is extensively metabolized.

Absorption and Distribution



Following oral administration, **Ifetroban** reaches peak plasma concentrations (Tmax) between 5 and 20 minutes across different species. The drug is extensively distributed into tissues, as indicated by its steady-state volume of distribution.

Metabolism and Excretion

Ifetroban undergoes extensive metabolism. In humans, the primary metabolite is an acylglucuronide, which accounts for approximately 60% of the radioactivity in plasma. In contrast, in rats and dogs, the parent drug constitutes about 40-50% of the plasma radioactivity. The primary route of excretion is through the feces, with urinary excretion being a minor pathway in most species. In rats, extensive biliary excretion of a hydroxylated metabolite has been observed.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for **Ifetroban** across different species is presented in the table below.

Parameter	Rat	Dog	Monkey	Human
Dose	3 mg/kg	1 mg/kg	1 mg/kg	50 mg
Tmax (min)	5-20	5-20	5-20	5-20
Terminal Half-life (h)	~8	~20	~27	~22
Absolute Bioavailability (%)	25	35	23	48
Urinary Excretion (% of dose)	3	3	14	27
Fecal Excretion (% of dose)	Remainder	Remainder	Remainder	Remainder
Data compiled from a study by Dockens et al.				



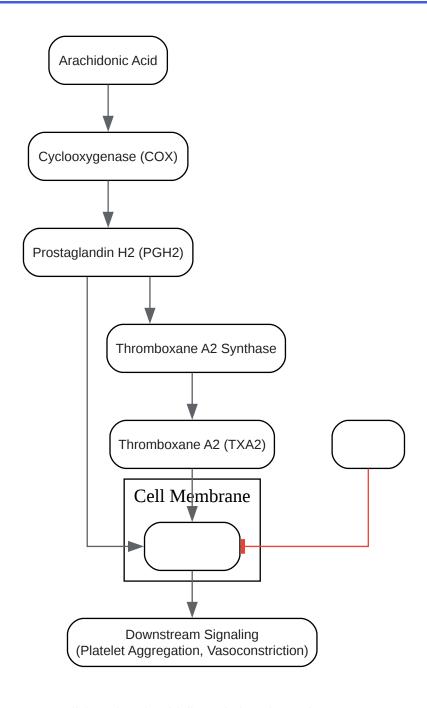
Pharmacodynamics

The pharmacodynamic effects of **Ifetroban** are a direct consequence of its antagonism of the TP receptor. These effects have been demonstrated in a variety of in vitro and in vivo models.

Mechanism of Action

Ifetroban's primary mechanism of action is the competitive antagonism of the thromboxane A2/prostaglandin H2 (TP) receptor. This prevents the binding of the endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are potent mediators of platelet aggregation and vasoconstriction.





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Mechanism of Action of **Ifetroban**. **Ifetroban** blocks the TP receptor, inhibiting the actions of PGH2 and TXA2.

In Vitro and Preclinical Studies

In vitro studies have demonstrated that **Ifetroban** can inhibit platelet aggregation induced by TP receptor agonists. Preclinical animal models have shown its efficacy in various disease states, including hypertension, thrombosis, myocardial ischemia, and stroke. For instance, in a

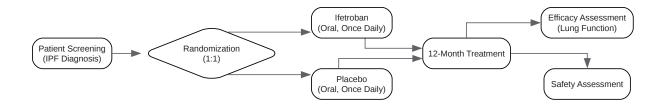


ferret model of myocardial ischemia and reperfusion, **Ifetroban** was shown to reduce infarct size. Furthermore, in mouse models of triple-negative breast cancer, **Ifetroban** significantly reduced lung and liver metastasis by blocking platelet-tumor cell interactions.

Clinical Studies

Ifetroban has been evaluated in several Phase II clinical trials for various indications.

A multicenter, randomized, placebo-controlled Phase II trial was designed to evaluate the safety and efficacy of oral **Ifetroban** in patients with IPF. The primary objective was to assess the change in lung function over a 12-month treatment period.



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Workflow of the Phase II Clinical Trial of Ifetroban in IPF.

A Phase II randomized, double-blind, placebo-controlled study was conducted to assess the safety, pharmacokinetics, and efficacy of two doses of oral **Ifetroban** in subjects with DMD. The trial evaluated the effect of **Ifetroban** on cardiac function over a 12-month period. Results from this trial showed that high-dose **Ifetroban** treatment led to a significant improvement in left ventricular ejection fraction (LVEF) compared to a control group.

Experimental Protocols Disposition Study in Rats, Dogs, Monkeys, and Humans

- Objective: To characterize the pharmacokinetics, absolute bioavailability, and disposition of lfetroban.
- Methodology:



- Subjects: Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and healthy human volunteers.
- Drug Administration: A single intravenous or oral dose of radiolabeled ([14C] or [3H])
 Ifetroban was administered.
- Sample Collection: Plasma, urine, and feces were collected at various time points.
- Analysis: Radioactivity in the collected samples was measured to determine the concentration of **Ifetroban** and its metabolites.

Phase II Clinical Trial in Idiopathic Pulmonary Fibrosis (IPF)

- Objective: To determine the safety and efficacy of oral Ifetroban compared to placebo in subjects with IPF.
- Methodology:
 - Study Design: A multicenter, prospective, randomized, placebo-controlled, double-blind,
 Phase II study.
 - Participants: Patients diagnosed with IPF.
 - Intervention: Oral Ifetroban or placebo administered once daily for 12 months.
 - Primary Outcome: Change in lung function.
 - Assessments: Safety and efficacy were assessed throughout the study.

Conclusion

Ifetroban is a potent and selective TP receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to inhibit platelet aggregation and vasoconstriction has led to its investigation in a range of cardiovascular and fibrotic diseases. Clinical trial data, particularly in Duchenne muscular dystrophy, have shown promising results regarding its cardioprotective effects. Further research is warranted to fully elucidate the therapeutic potential of Ifetroban in various clinical settings. This comprehensive guide



provides a foundation for researchers and drug development professionals to build upon in their future investigations of this promising compound.

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